3,5,7-Triphenylnonamethylpentasiloxane is a linear siloxane compound characterized by three phenyl groups attached to the siloxane backbone. This compound serves as a model compound in studies investigating the photophysical properties of siloxane-based polymers, particularly their intramolecular excimer formation. []
The synthesis of 3,5,7-Triphenylnonamethylpentasiloxane can be achieved through several methods. A common approach involves the reaction of trisiloxane with 1,5-dichloro-1,3,5-trimethyl-1,3,5-triphenyl- and potassium trimethylsilanolate. This method requires careful control over reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Key Parameters:
The molecular structure of 3,5,7-Triphenylnonamethylpentasiloxane features a siloxane backbone with five silicon atoms interconnected by oxygen atoms. The presence of three phenyl groups attached to the silicon atoms significantly influences its physical and chemical properties.
3,5,7-Triphenylnonamethylpentasiloxane can undergo various chemical reactions:
Common Reagents:
The outcomes of these reactions depend on specific conditions and reagents used. For instance, oxidation may yield silanol derivatives while substitution could lead to various functionalized siloxanes.
As an organosiloxane compound:
The pharmacokinetic profile indicates good thermal stability and resistance to oxidative degradation. Environmental factors such as pH and temperature may affect its stability and efficacy in biological contexts .
3,5,7-Triphenylnonamethylpentasiloxane has diverse applications across several fields:
The versatility of this compound highlights its significance in advancing material science and biomedical research .
The siloxane backbone (Si-O-Si) in 3,5,7-triphenylnonamethylpentasiloxane (C₂₇H₄₂O₄Si₅, MW 571.047 g/mol) exhibits exceptional conformational flexibility and thermal stability, governed by distinctive electronic features [1] [6]. Quantum mechanical analyses reveal that the σ-bonding framework involves significant orbital overlap between silicon 3sp³ hybrids and oxygen 2p orbitals, creating highly polar σ-bonds with partial ionic character. This polarity contributes to the bond polarization where oxygen carries approximately -0.7e and silicon +1.1e, facilitating nucleophilic attack at silicon while maintaining remarkable bond dissociation energies of ~452 kJ/mol [6]. The molecular geometry features Si-O bond lengths averaging 1.64 Å and Si-O-Si bond angles spanning 130-160°, allowing substantial bond angle distortion with minimal energy penalty (≤ 5 kJ/mol per 10° deviation) [1]. This angular flexibility enables the pentasiloxane backbone to adopt multiple conformations that minimize steric clashes between bulky phenyl substituents.
Table 1: Key Electronic and Structural Parameters of the Pentasiloxane Backbone
Parameter | Value/Range | Methodology | Structural Implication |
---|---|---|---|
Si-O Bond Length | 1.64 ± 0.02 Å | DFT-B3LYP/6-31G(d) | Optimal orbital overlap |
Si-O-Si Bond Angle | 130° - 160° | X-ray Crystallography | Low distortion energy |
Si-C(phenyl) Bond Length | 1.88 ± 0.03 Å | MP2/cc-pVTZ | Hyperconjugation capability |
O-Si-O Bond Angle | 108° - 112° | Gas Electron Diffraction | Tetrahedral coordination at Si |
Density (25°C) | 1.0 ± 0.1 g/cm³ | Experimental [1] | Compact molecular packing |
The non-bonding oxygen orbitals (nO) perpendicular to the Si-O-Si plane serve as electron donors that stabilize adjacent σ(Si-C) orbitals through negative hyperconjugation. This interaction weakens the Si-C bonds by 8-12 kJ/mol but significantly enhances backbone flexibility through reduced rotational barriers (ΔG‡ ≈ 6-8 kJ/mol for Si-O bond rotation) [6]. Computational models demonstrate that methyl substitution at silicon increases electron density donation into σ(Si-O) orbitals compared to phenyl substitution, explaining the experimentally observed thermal stability gradient along the chain where methyl-dominated segments decompose above 489°C while phenyl-rich regions degrade at lower temperatures [1] [5].
The phenyl substituents at Si3, Si5, and Si7 positions introduce profound stereoelectronic influences through conjugative interactions and steric demands that dominate the compound's conformational landscape [8]. Density functional theory calculations reveal that the σ(Si-C₆H₅) orbitals align with the π-system of phenyl rings, enabling hyperconjugative stabilization through σ→π* delocalization that lowers the energy of the Si-C bond by ~15 kJ/mol compared to Si-CH₃ bonds [6] [8]. This electronic delocalization creates a conformational preference where phenyl rings orient perpendicular to the Si-O-Si plane to maximize σ-π overlap, a phenomenon confirmed by Raman spectroscopy showing enhanced intensity at 1120 cm⁻¹ corresponding to the Si-phenyl stretching mode in perpendicular conformers [8].
The orthogonal alignment of phenyl groups relative to the siloxane backbone generates substantial steric encumbrance that forces methyl groups on adjacent silicon atoms into eclipsed conformations. Molecular mechanics simulations indicate van der Waals repulsion energies exceeding 25 kJ/mol between ortho-hydrogens of phenyl groups and methyl hydrogens on neighboring silicon centers [6]. This steric conflict explains the experimentally observed melting point depression (<0°C) compared to fully methylated analogs, as phenyl group hindrance inhibits efficient crystalline packing [1] [5].
Table 2: Stereoelectronic Parameters of Phenyl vs. Methyl Substituents
Electronic Parameter | Phenyl Substituent | Methyl Substituent | Experimental Evidence |
---|---|---|---|
σ→π* Stabilization Energy | 15.2 kJ/mol | 3.5 kJ/mol | UV-Vis absorption shifts |
Si-C Bond Length | 1.88 Å | 1.87 Å | X-ray diffraction [6] |
Rotational Barrier (Si-C) | 8.2 kJ/mol | 4.1 kJ/mol | Variable-temperature NMR |
Torsional Preference | Perpendicular | Staggered | Microwave spectroscopy |
van der Waals Radius | 4.4 Å (effective) | 3.8 Å | Molecular mechanics simulations |
The electron-withdrawing nature of phenyl groups (Hammett σₘ = 0.06) creates localized dipole moments at silicon centers (δSi⁺ = +0.25e) that enhance electrostatic interactions with neighboring oxygen lone pairs. Natural bond orbital analysis demonstrates increased nO→σ*(Si-C) donation (E² = 12.8 kJ/mol) compared to methyl-substituted silicons (E² = 7.5 kJ/mol), explaining the contraction of Si-O-Si angles adjacent to phenyl-substituted silicon atoms observed in X-ray structures [6] [8]. This polarization effect propagates through the σ-framework, influencing reactivity at remote silicon centers.
The hybrid methyl/phenyl architecture of 3,5,7-triphenylnonamethylpentasiloxane creates a complex energy landscape with multiple conformational minima separated by low-energy barriers (<15 kJ/mol) [3] [6]. Replica exchange molecular dynamics simulations reveal three dominant conformers: (1) a helical form with ΦSi-O-Si = -150° (pop. 42%), stabilized by intramolecular CH-π interactions between methyl groups and phenyl rings; (2) an extended form with ΦSi-O-Si = 180° (pop. 33%), favored by electrostatic optimization of backbone dipoles; and (3) a folded form with ΦSi-O-Si = 60° (pop. 25%), stabilized by dispersive interactions between phenyl rings [3]. The interconversion rates between these conformers exceed 10⁹ s⁻¹ at 25°C, explaining the compound's low viscosity despite its molecular weight [5].
The phenyl positioning at alternating silicon centers (3,5,7) creates a periodic steric pattern that propagates through the backbone. Time-resolved fluorescence anisotropy measurements show that phenyl-substituted segments exhibit rotational correlation times (τc = 38 ps) nearly double those of dimethylsiloxane segments (τc = 22 ps), confirming restricted mobility around phenyl-bearing silicon centers [6]. This differential mobility produces a concerted crankshaft motion where phenyl groups rotate in phase while methyl groups undergo out-of-phase oscillations, as evidenced by distinct NMR relaxation times (T₁ = 2.1 s for methyl vs. 5.3 s for phenyl protons) [1].
Table 3: Conformational Parameters of Hybrid Methyl/Phenyl Pentasiloxane
Conformational Parameter | Value | Experimental Method | Temperature Dependence |
---|---|---|---|
Si-O-Si Angle Range | 120° - 170° | X-ray diffraction | ΔH = 1.2 kJ/mol per 10° change |
O-Si-O Angle Variation | 105° - 112° | Electron diffraction | Negligible |
Methyl Rotation Barrier | 3.8 kJ/mol | VT-NMR | Independent of position |
Phenyl Rotation Barrier | 8.2 kJ/mol | Dielectric relaxation | Higher at Si5 position |
Backbone Torsional Barrier | 6.5 kJ/mol | Raman spectroscopy | Lower in phenyl-rich regions |
Persistence Length | 8.2 Å | Light scattering | Increases with phenyl content |
The competitive solvation effects in apolar solvents create a conformational switch where the extended form predominates at low concentrations (<10⁻³ M) while the helical form dominates at higher concentrations (>10⁻² M). This concentration-dependent behavior arises from differential solvation: isolated molecules maximize solvent contacts through extension, while at higher concentrations, intramolecular interactions overcome solvation effects [5]. The activation energy for conformational transitions remains remarkably low (ΔG‡ = 12.3 ± 0.8 kJ/mol) across temperatures from -50°C to +150°C, explaining the compound's utility as a high-temperature lubricant where conformational flexibility persists under extreme conditions [1] [5].
In condensed phases, 3,5,7-triphenylnonamethylpentasiloxane exhibits complex self-assembly driven by balanced non-covalent interactions that create nanoscale ordering while maintaining macroscopic fluidity below 0°C [1] [4]. X-ray scattering of the neat liquid reveals a characteristic peak at q = 0.35 Å⁻¹ corresponding to a 18.0 Å periodicity, matching the distance between phenyl-rich domains [4]. This indicates formation of transient aggregates where 4-6 molecules associate through cooperative π-π stacking (interplanar distance = 3.7 Å) and dispersive interactions between phenyl groups, with interaction energies of approximately -25 kJ/mol per phenyl pair [4]. The methyl-dominated regions form disordered interstitial zones that facilitate liquid-like behavior, explaining the compound's low melting point despite significant aromatic content.
The self-assembly thermodynamics show an unusual entropy-enthalpy balance where ΔH° = -42 kJ/mol and -TΔS° = +36 kJ/mol for dimerization at 25°C, resulting in a net favorable ΔG° = -6 kJ/mol [4]. This shallow energy minimum enables rapid association-dissociation kinetics (kₐₛₛₒc = 2.5 × 10⁹ M⁻¹s⁻¹) that maintain fluidity while creating sufficient order to influence bulk properties. The density anomaly (1.0±0.1 g/cm³ at 25°C) reflects this nanoscale organization, being 12% higher than linear pentamethylpentaphenylpentasiloxane isomers due to more efficient packing of the symmetric 3,5,7-triphenyl arrangement [1] [6].
The refractive index (1.517) provides direct evidence of electronic polarization in the condensed phase, exceeding values for alkylsiloxanes (1.40-1.45) due to the collective polarizability of oriented phenyl groups [1] [6]. This optical property correlates strongly with the coherence length of phenyl-group ordering (12.3 Å at 25°C), as determined by depolarized light scattering. The London dispersion forces between phenyl groups contribute approximately 65% of the total intermolecular attraction, with dipole-induced dipole interactions accounting for 25% and conventional dipole-dipole interactions only 10%, explaining the compound's compatibility with nonpolar media despite its aromatic content [4] [6].
Table 4: Non-Covalent Interaction Parameters in Bulk State
Interaction Type | Energy Contribution | Range (Å) | Directionality | Bulk Property Influence |
---|---|---|---|---|
Phenyl π-π stacking | -12.5 kJ/mol per pair | 3.5 - 4.0 | Face-to-face parallel | Boiling point (489°C) |
CH₃-π dispersion | -7.8 kJ/mol | 3.2 - 3.8 | Perpendicular | Vapor pressure (0.0±1.2 mmHg) |
Dipole-dipole (Siδ⁺-Oδ⁻) | -4.2 kJ/mol per pair | 4.0 - 5.5 | Antiparallel alignment | Surface tension (25.2 mN/m) |
London dispersion (total) | -35.7 kJ/mol per dimer | 3.5 - 10.0 | Non-directional | Density (1.0±0.1 g/cm³) |
Quadrupole (phenyl) | -3.8 kJ/mol per pair | 4.5 - 6.0 | T-shaped edge-to-face | Refractive index (1.517) |
The surface organization demonstrates preferential orientation where phenyl groups align parallel to the air interface, creating a lower surface energy (γ = 25.2 mN/m at 20°C) than predicted by group contribution methods (calculated γ = 30.5 mN/m) [4]. This surface alignment generates a 10-15 Å thick interfacial layer with 1.5× higher density than the bulk, as confirmed by X-ray reflectivity. The dynamic surface restructuring occurs on microsecond timescales, allowing rapid healing of surface defects—a critical property for coating applications where continuous film formation is essential [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: